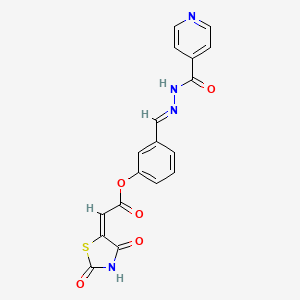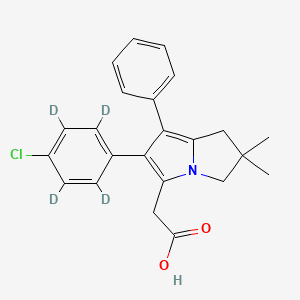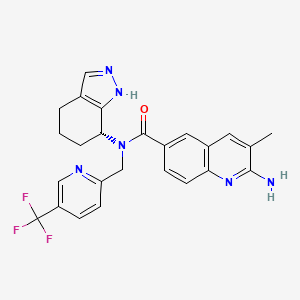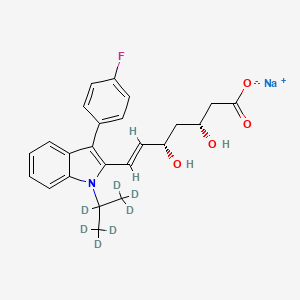
(3R,5S)-Fluvastatin-d7 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-Fluvastatin-d7 Sodium Salt is a deuterated form of Fluvastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form is used in research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt involves the incorporation of deuterium atoms into the Fluvastatin molecule This is typically achieved through hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: (3R,5S)-Fluvastatin-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The sodium salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxides, alcohols, and substituted derivatives of Fluvastatin.
Aplicaciones Científicas De Investigación
(3R,5S)-Fluvastatin-d7 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Fluvastatin.
Biology: Employed in studies to understand the biological effects of Fluvastatin at the molecular level.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Fluvastatin.
Industry: Applied in the development of new lipid-lowering agents and in quality control processes.
Mecanismo De Acción
(3R,5S)-Fluvastatin-d7 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver. The molecular targets include the active site of the enzyme, where the deuterated compound binds and prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid. This pathway is crucial for the production of cholesterol, and its inhibition results in lowered cholesterol levels in the bloodstream.
Comparación Con Compuestos Similares
Atorvastatin: Another statin that inhibits the same enzyme but has a different molecular structure.
Simvastatin: Similar in function but differs in its pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to Fluvastatin.
Uniqueness: (3R,5S)-Fluvastatin-d7 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms makes it an invaluable tool in research, offering insights that are not possible with non-deuterated forms.
Propiedades
Fórmula molecular |
C24H25FNNaO4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D; |
Clave InChI |
ZGGHKIMDNBDHJB-MGBFOVKJSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)





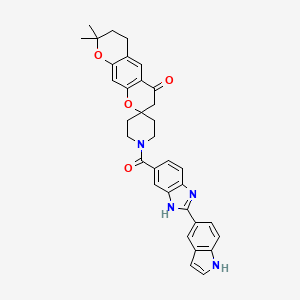

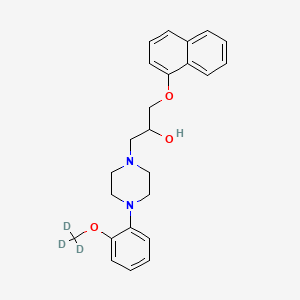
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
